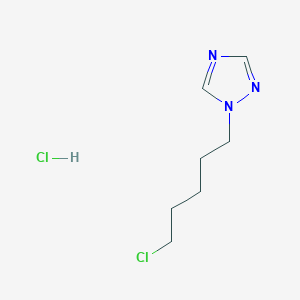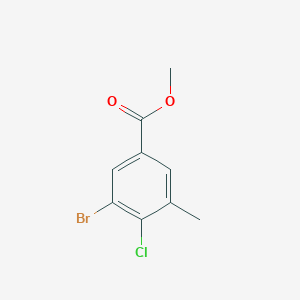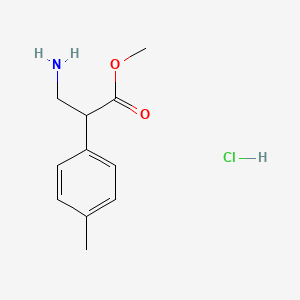![molecular formula C7H14F2N2 B1421943 [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine CAS No. 1179299-77-4](/img/structure/B1421943.png)
[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine
Vue d'ensemble
Description
“[1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine” is a chemical compound with the CAS Number: 1179299-77-4 . It has a molecular weight of 164.2 . The compound is typically stored at 4 degrees Celsius and is in liquid form . The IUPAC name for this compound is [1- (2,2-difluoroethyl)-2-pyrrolidinyl]methanamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H14F2N2/c8-7(9)5-11-3-1-2-6(11)4-10/h6-7H,1-5,10H2 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 164.2 . The compound is typically stored at 4 degrees Celsius .Applications De Recherche Scientifique
1. Catalytic Evaluation in Synthesis
- Synthesis and Catalytic Applications : A study by Roffe et al. (2016) discusses the synthesis of derivatives like 1-(3-(Pyridin-2-yl)phenyl)methanamine and their catalytic applications, highlighting the role of such compounds in facilitating chemical reactions. The study focuses on their solid-state characterization and catalytic activities, demonstrating their utility in organic synthesis and catalysis (Roffe et al., 2016).
2. Anticancer Activity
- Anticancer Potential of Related Complexes : Mbugua et al. (2020) investigated palladium (Pd)II and platinum (Pt)II complexes derived from Schiff base ligands related to [1-(2,2-Difluoroethyl)pyrrolidin-2-yl]methanamine. Their study highlighted the complexes' significant anticancer activity, demonstrating their potential in cancer treatment (Mbugua et al., 2020).
3. Photophysical Properties
- Study of Photophysical Behaviors : Li Ping-hua (2010) explored the photophysical behaviors of polydentate ligands related to this compound. The study provided insights into the fluorescence properties and potential applications of these compounds in photochemistry and materials science (Li Ping-hua, 2010).
4. Photocytotoxicity and Imaging
- Photocytotoxicity in Cancer Treatment : Basu et al. (2014) researched Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a compound similar in structure to the query chemical. These complexes exhibited photocytotoxicity and were used for cellular imaging in cancer treatment, underscoring their potential in medical applications (Basu et al., 2014).
5. X-Ray Crystallography and Structural Studies
- Hydrogen Bonding and Structural Analysis : Akerman et al. (2014) conducted a study on pyrrolide-imine Schiff base compounds, which are structurally related to the query chemical. Their research focused on understanding the hydrogen bonding and structural properties of these compounds using X-ray crystallography (Akerman et al., 2014).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause physical and health hazards . The hazard statements include H227, H302, H314, and H335, suggesting that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.
Propriétés
IUPAC Name |
[1-(2,2-difluoroethyl)pyrrolidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2/c8-7(9)5-11-3-1-2-6(11)4-10/h6-7H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHIMJVJXKEYIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chlorooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1421860.png)
![Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate hydrochloride](/img/structure/B1421862.png)
![7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1421863.png)
amine dihydrochloride](/img/structure/B1421867.png)



![2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide hydrochloride](/img/structure/B1421873.png)
![[1-(Methylamino)cyclohexyl]methanol](/img/structure/B1421875.png)
![[1-(Methylamino)cyclohexyl]methanol hydrochloride](/img/structure/B1421876.png)


![2-chloro-N-{1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B1421882.png)
![2-chloro-N-[(5-cyano-2-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B1421883.png)
